Methyl 2-amino-6-chloro-3-nitrobenzoate
Overview
Description
Methyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-6-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification reactions. One common synthetic route involves the following steps:
Nitration: The nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Chlorination: The chlorination of the nitro compound using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.
Amination: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction: Formation of methyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the amino, chloro, and nitro groups allows it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-nitrobenzoate: Similar structure but lacks the chloro group.
Methyl 2-chloro-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-6-nitrobenzoate: Similar structure but lacks the chloro group.
Uniqueness
Methyl 2-amino-6-chloro-3-nitrobenzoate is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoate ring
Biological Activity
Methyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its unique combination of functional groups—amino, chloro, and nitro—this compound has been the subject of various studies aimed at understanding its mechanisms of action and potential therapeutic applications.
The compound's molecular formula is C₈H₈ClN₃O₂, and its structure allows for diverse chemical reactivity. The presence of the nitro group is often associated with antimicrobial properties, while the amino group can enhance interactions with biological targets. This versatility makes it a valuable intermediate in synthetic pathways for more complex molecules.
This compound interacts with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that engage with cellular components, leading to biological effects. Specifically, the compound has demonstrated potential in inhibiting bacterial topoisomerases, which are critical for bacterial DNA replication and transcription.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant organisms. Its minimal inhibitory concentrations (MICs) have been reported as low as <0.03125 μg/mL against certain Gram-positive bacteria such as Staphylococcus aureus .
- Enzyme Inhibition : Studies have highlighted its role as a dual inhibitor of bacterial topoisomerases (DNA gyrase and topo IV), crucial for bacterial survival .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains, including Enterococcus faecalis and Klebsiella pneumoniae. The compound demonstrated broad-spectrum activity, making it a candidate for further development as an antibacterial agent .
- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it acts through the inhibition of topoisomerases essential for bacterial DNA processing. This was supported by crystallographic studies that elucidated its binding mode at the ATP-binding site of these enzymes .
Comparative Analysis
When compared to similar compounds like methyl 2-amino-3-nitrobenzoate and methyl 2-chloro-3-nitrobenzoate, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological interactions.
Table 2: Comparison with Similar Compounds
Compound | Key Functional Groups | Unique Properties |
---|---|---|
This compound | Amino, Chloro, Nitro | Broad-spectrum antibacterial activity |
Methyl 2-amino-3-nitrobenzoate | Amino, Nitro | Lacks chloro group |
Methyl 2-chloro-3-nitrobenzoate | Chloro, Nitro | Lacks amino group |
Properties
IUPAC Name |
methyl 2-amino-6-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAANPGYTOPKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635317-46-3 | |
Record name | methyl 2-amino-6-chloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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